3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 850568-50-2
VCID: VC2506112
InChI: InChI=1S/C10H13BO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3
SMILES: B(C1=CC(=CC=C1)C2(OCCO2)C)(O)O
Molecular Formula: C10H13BO4
Molecular Weight: 208.02 g/mol

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid

CAS No.: 850568-50-2

Cat. No.: VC2506112

Molecular Formula: C10H13BO4

Molecular Weight: 208.02 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid - 850568-50-2

Specification

CAS No. 850568-50-2
Molecular Formula C10H13BO4
Molecular Weight 208.02 g/mol
IUPAC Name [3-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid
Standard InChI InChI=1S/C10H13BO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3
Standard InChI Key NSDRSKQWUQJUAE-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)C2(OCCO2)C)(O)O
Canonical SMILES B(C1=CC(=CC=C1)C2(OCCO2)C)(O)O

Introduction

Chemical Identity and Structural Characteristics

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is a meta-substituted phenylboronic acid containing a 2-methyl-1,3-dioxolane protective group. The compound has been thoroughly characterized with the following identifiers and properties:

ParameterValue
CAS Number850568-50-2
Molecular FormulaC₁₀H₁₃BO₄
Molecular Weight208.02 g/mol
IUPAC Name[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid
InChIInChI=1S/C10H13BO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3
InChIKeyNSDRSKQWUQJUAE-UHFFFAOYSA-N
Melting Point100-104°C
PubChem CID3674880

The compound features a phenyl ring with a boronic acid group (-B(OH)₂) at the meta position relative to a 2-methyl-1,3-dioxolan-2-yl substituent. This dioxolane moiety serves as a protective group for a ketone functionality, which can be later deprotected under acidic conditions .

Structural Peculiarities

The compound's structure contains several key functional elements:

  • A boronic acid group (-B(OH)₂) connected to the phenyl ring at position 3

  • A 2-methyl-1,3-dioxolane protecting group also at position 3

  • The dioxolane ring, which is a five-membered heterocycle containing two oxygen atoms

The boronic acid functionality serves as a reactive site for various transformations, particularly in cross-coupling reactions, while the dioxolane moiety protects a ketone group, allowing selective reactivity at the boronic acid site .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is essential for its effective application in research and synthesis:

PropertyDescription
Physical StateSolid
ColorWhite to off-white
Melting Point100-104°C
SolubilitySoluble in organic solvents including THF, DCM, methanol
Storage Temperature2-8°C recommended
StabilityStable under normal conditions; sensitive to moisture

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques:

  • NMR spectroscopy shows characteristic signals for the aromatic protons, methyl group, and dioxolane ring protons

  • IR spectroscopy reveals distinctive absorptions for B-O stretching vibrations

  • Mass spectrometry typically shows a molecular ion peak at m/z 208, corresponding to the molecular weight

The boron atom in this compound exhibits Lewis acidity, which influences its reactivity and coordination chemistry, particularly with Lewis bases and nucleophiles .

Synthesis Methods

The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid typically involves multiple steps, with careful consideration of both the boronic acid functionality and the dioxolane protecting group:

Synthetic Approaches

Several synthetic routes have been documented:

From 3-Acetylphenylboronic Acid

One common synthetic route involves:

  • Protection of the ketone group in 3-acetylphenylboronic acid using ethylene glycol

  • Acid-catalyzed formation of the dioxolane ring

  • Purification via recrystallization or chromatography

Via Borylation of 3-(2-Methyl-1,3-dioxolan-2-yl)benzene

An alternative approach involves:

  • Preparation of 3-(2-methyl-1,3-dioxolan-2-yl)benzene from 3-acetylbenzene

  • Borylation using a suitable boron source (e.g., triisopropyl borate)

  • Hydrolysis to yield the target boronic acid

The Miyaura borylation reaction can also be employed using palladium catalysts to introduce the boronic acid functionality to appropriately substituted precursors .

Applications in Organic Synthesis

3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid serves as a versatile building block in various organic transformations:

Cross-Coupling Reactions

The compound is particularly valuable in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

This reaction enables the formation of carbon-carbon bonds between the boronic acid and various halides or pseudohalides. The protected ketone functionality allows for selective reactivity at the boronic acid site, making it useful for complex molecule synthesis.

Other Cross-Coupling Applications

Beyond Suzuki coupling, the compound has applications in:

  • Chan-Lam coupling for C-N, C-O, and C-S bond formation

  • Rhodium-catalyzed addition reactions

  • Hayashi-Miyaura reactions

Pharmaceutical and Materials Science Applications

The compound has found application in:

  • Synthesis of pharmaceutically relevant molecules

  • Development of novel materials with specific electronic or optical properties

  • Preparation of complex bioactive molecules

Reactivity and Chemical Behavior

The chemical behavior of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is dictated by its dual functionalities:

Boronic Acid Reactivity

The boronic acid group exhibits several key reaction pathways:

  • Transesterification with diols to form cyclic boronate esters

  • Oxidation to yield the corresponding phenol

  • Nucleophilic substitution at the boron center

  • Participation in Chan-Lam coupling and other transition-metal-catalyzed transformations

Dioxolane Group Reactivity

The dioxolane protecting group:

  • Remains stable under basic conditions used in many coupling reactions

  • Can be selectively deprotected under acidic conditions to reveal the ketone functionality

  • Allows for orthogonal reactivity with the boronic acid group

This orthogonal reactivity profile makes the compound particularly useful in multistep synthesis where selective transformations are required.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

Recommended precautionary measures include:

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P405Store locked up
SupplierPurityPackage SizePrice Range (USD)
Aladdin Scientific≥97%1g, 5g$164.90-739.90
Thermo Scientific97%250mg, 1gVariable
VulcanChemResearch gradeCustomVariable

Most commercial samples are provided at 97% or higher purity, suitable for research and synthetic applications. The compound is typically sold with analytical certificates confirming identity and purity .

Related Compounds and Derivatives

Several structurally related compounds have been identified and studied:

Structural Analogues

Notable analogues include:

  • 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid (ortho isomer, CAS: 243140-14-9)

  • 4-(1,3-Dioxolan-2-yl)phenylboronic acid (lacks methyl group, CAS: 1401222-65-8)

  • 3-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde (aldehyde instead of boronic acid, CAS: 132100-31-3)

Functional Derivatives

Important derivatives include:

  • Boronate esters (e.g., pinacol esters) with enhanced stability

  • Protected variants for specific coupling reactions

  • Functionalized derivatives for bioconjugation applications

The relationship between boronic acid structure and reactivity has been extensively studied, with 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid showing distinctive properties compared to other phenylboronic acid derivatives .

Current Research and Future Perspectives

Recent research involving 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid has expanded its applications:

Emerging Applications

Current research directions include:

  • Development of novel synthetic methodologies using this building block

  • Applications in bioactive molecule synthesis

  • Exploration of dioxolane-boronic acid dual functionality in materials science

  • Potential use in boronic acid-diol sensing applications

Future Research Directions

Promising areas for future investigation include:

  • Catalytic applications in asymmetric synthesis

  • Development of new borylation methodologies

  • Medicinal chemistry applications

  • Materials science applications, particularly in functional materials

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